Cas no 1807238-00-1 (Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate)

エチル2-シアノ-5-ヒドロキシメチル-4-メルカプトフェニルアセテートは、有機合成中間体として重要な化合物です。シアノ基、ヒドロキシメチル基、およびメルカプト基という3つの官能基を有しており、多様な化学変換が可能です。特に、医薬品や農薬の合成において有用なビルディングブロックとしての応用が期待されます。高い反応性を持つメルカプト基は、チオエーテル形成や酸化反応に適しており、分子修飾の幅を広げます。また、ヒドロキシメチル基はエステル化やエーテル化などのさらなる誘導体化が可能です。この多機能性分子は、複雑な有機化合物の効率的な合成に貢献します。

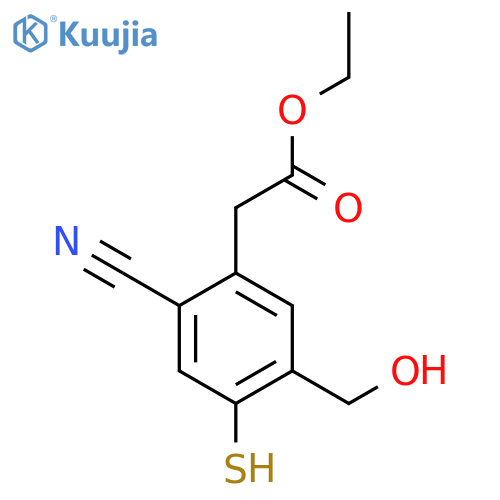

1807238-00-1 structure

商品名:Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate

CAS番号:1807238-00-1

MF:C12H13NO3S

メガワット:251.301522016525

CID:4944367

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate

-

- インチ: 1S/C12H13NO3S/c1-2-16-12(15)5-8-3-10(7-14)11(17)4-9(8)6-13/h3-4,14,17H,2,5,7H2,1H3

- InChIKey: OORQCTRDXUJDFM-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(C#N)C(=CC=1CO)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 71.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015021923-1g |

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807238-00-1 | 97% | 1g |

1,445.30 USD | 2021-06-18 | |

| Alichem | A015021923-250mg |

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807238-00-1 | 97% | 250mg |

484.80 USD | 2021-06-18 | |

| Alichem | A015021923-500mg |

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate |

1807238-00-1 | 97% | 500mg |

815.00 USD | 2021-06-18 |

Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

1807238-00-1 (Ethyl 2-cyano-5-hydroxymethyl-4-mercaptophenylacetate) 関連製品

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 61389-26-2(Lignoceric Acid-d4)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬